1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1018584-73-0
VCID: VC11578410
InChI: InChI=1S/C8H10N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde

CAS No.: 1018584-73-0

Cat. No.: VC11578410

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde - 1018584-73-0

Specification

CAS No. 1018584-73-0
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C8H10N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h5H,2-4H2,1H3
Standard InChI Key FHMALMRUMWFZBJ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CCC2)C(=N1)C=O

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Isomerism

The compound features a pyrazole ring fused to a cyclopentane moiety, with a methyl group at the 1-position and a formyl group at the 3-position. The IUPAC name 1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde reflects partial hydrogenation of the cyclopentane ring . A related variant, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde (CAS: 1018663-45-0), has been reported with a fully saturated cyclopentane ring . This discrepancy highlights the importance of stereochemical notation in distinguishing isomers.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • Canonical SMILES: CN1C2=C(CCC2)C(=N1)C=O

  • InChI Key: FHMALMRUMWFZBJ-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values and mass spectrometry data aid in characterizing its conformational stability, though experimental validation remains pending.

Table 1: Molecular Properties of 1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde

PropertyValueSource
Molecular FormulaC8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}
Molecular Weight150.18 g/mol
Purity95%
Storage Temperature4°C

Synthesis and Reaction Pathways

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds . For 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde, plausible routes involve:

  • Cyclocondensation: Reacting methyl-substituted hydrazines with cyclopentanone derivatives under acidic or basic conditions .

  • Aldehyde Functionalization: Introducing the formyl group through Vilsmeier-Haack formylation of a pre-formed pyrazole intermediate .

Applications in Pharmaceutical and Materials Science

Materials Science Applications

The compound’s rigid, conjugated structure makes it a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

  • Coordination Chemistry: Ligand design for transition metal complexes .

Related Compounds and Comparative Analysis

Table 2: Comparison of Related Cyclopenta-Pyrazole Derivatives

Compound NameCAS NumberMolecular FormulaKey Differences
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde1018663-45-0C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}Fully saturated cyclopentane
1-Phenyl-3-(pyridin-4-yl)pyrazole-4-carbaldehydeN/AC15H11N3O\text{C}_{15}\text{H}_{11}\text{N}_3\text{O}Aryl substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator